CENP-E Inhibitor Selectivity: 4-Isopropoxybenzoic Acid as a Defined Pharmacophore Component
4-Isopropoxybenzoic acid is explicitly identified as a key structural component (HTS hit 2) in the discovery of GSK923295, the first potent and selective small-molecule inhibitor of centromere-associated protein E (CENP-E). While 4-methoxy-, 4-ethoxy-, and 4-propoxybenzoic acids are not reported in this context, the 3-chloro-4-isopropoxybenzoic acid fragment was essential for the lead optimization campaign that yielded the clinical candidate [1]. The compound bearing the isopropoxybenzoic acid moiety (GSK923295) demonstrated broad antitumor activity in vivo and advanced to human clinical trials [1].
| Evidence Dimension | Identification as CENP-E inhibitor pharmacophore component |
|---|---|
| Target Compound Data | 4-Isopropoxybenzoic acid (and its 3-chloro derivative) identified as HTS hit and optimized to clinical candidate |
| Comparator Or Baseline | Other 4-alkoxybenzoic acids (4-methoxy, 4-ethoxy, 4-propoxy) — not reported as CENP-E inhibitor pharmacophores in this context |
| Quantified Difference | Not applicable (qualitative identification; isopropoxy substitution enabled clinical candidate development) |
| Conditions | High-throughput screening for CENP-E inhibition; subsequent lead optimization and in vivo antitumor efficacy evaluation |
Why This Matters
For CENP-E inhibitor development programs, 4-isopropoxybenzoic acid represents a structurally validated starting point with a defined path to clinical-stage compounds, which cannot be assumed for other 4-alkoxybenzoic acid homologs.
- [1] Qian, X., et al. (2010). Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295. ACS Medicinal Chemistry Letters, 1(1), 30–34. https://doi.org/10.1021/ml900018m View Source
